
N-(4-methoxybenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide
Vue d'ensemble
Description
N-(4-methoxybenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a piperidine derivative that has shown promising results in various studies, particularly in the field of neuroscience. In
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide involves binding to the sigma-1 receptor. This binding leads to the activation of various signaling pathways, including the ERK and AKT pathways. These pathways are involved in a range of cellular processes, including cell survival, proliferation, and differentiation. The compound has also been shown to modulate the activity of ion channels, including the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methoxybenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide can have a range of biochemical and physiological effects. For example, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to have analgesic effects in animal models of pain. Additionally, the compound has been shown to improve cognitive function in animal models of cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methoxybenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective targeting of this receptor. Additionally, the compound has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation is that the compound has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on N-(4-methoxybenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of pain, particularly chronic pain. Additionally, the compound could be studied for its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the potential applications of this compound.
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein found in the central nervous system. This receptor is involved in various physiological processes, including pain perception, memory, and mood regulation. The compound has been used in studies investigating the role of the sigma-1 receptor in these processes.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-18-3-9-22(10-4-18)34(31,32)24-12-11-23(27-28-24)29-15-13-20(14-16-29)25(30)26-17-19-5-7-21(33-2)8-6-19/h3-12,20H,13-17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLGSZHOUNVHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-1-(6-tosylpyridazin-3-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



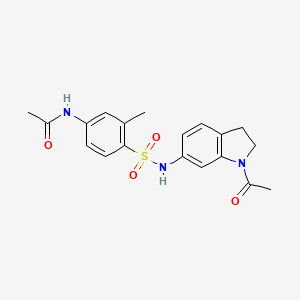
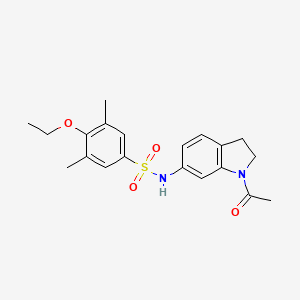
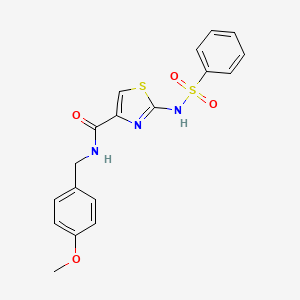
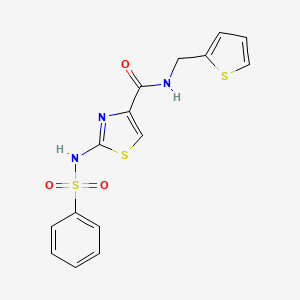


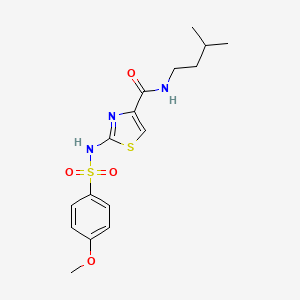



![2,6-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3203563.png)
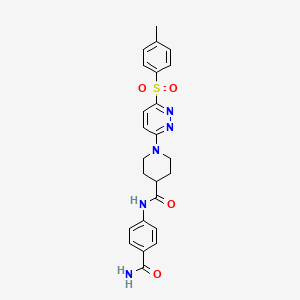
![3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203586.png)
